ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C23H19ClN4O4 and an average mass of 450.874 Da . This compound features a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves multiple steps, starting from readily available starting materials. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[1,5-a]pyrazine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
- Ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
- Ethyl 3-{2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamido}benzoate
These compounds share similar structural features but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities.
Biological Activity
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Compound Overview
- Molecular Formula : C23H19ClN4O4
- Molecular Weight : 450.88 g/mol
- CAS Number : 941982-30-5
This compound features a pyrazolo[1,5-a]pyrazine core, which is known for diverse biological activities, particularly in anticancer research. The presence of a chlorophenyl group enhances its potential biological activity, making it an interesting subject for drug discovery.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anti-proliferative activity against various cancer cell lines. For instance, studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor proliferation.
Key Findings :
- Inhibition of Tumor Growth : Compounds with similar structures have shown the ability to inhibit tumor growth in various cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
- Mechanism of Action : The mechanism likely involves interaction with protein kinases or other enzymes crucial for cell signaling pathways, leading to apoptosis or cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The chlorophenyl and pyrazolo[1,5-a]pyrazine moieties are critical for its anticancer efficacy.
Structural Component | Role in Activity |
---|---|
Chlorophenyl Group | Enhances lipophilicity and potential binding interactions with target proteins. |
Pyrazolo[1,5-a]pyrazine Core | Known for anticancer properties; interacts with cellular targets involved in proliferation. |
In Vitro Studies
In vitro assays using the MTT method have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- MCF-7 Cell Line : IC50 values indicate effective growth inhibition comparable to established chemotherapeutics like doxorubicin .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound to key enzymes such as cyclin-dependent kinases (CDKs). These studies suggest that the compound may act as a selective inhibitor, providing insights into its mechanism of action .
Properties
Molecular Formula |
C23H19ClN4O4 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
ethyl 3-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H19ClN4O4/c1-2-32-23(31)16-4-3-5-18(12-16)25-21(29)14-27-10-11-28-20(22(27)30)13-19(26-28)15-6-8-17(24)9-7-15/h3-13H,2,14H2,1H3,(H,25,29) |
InChI Key |
HAENPQIYKZJOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Origin of Product |
United States |
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